molecular formula C16H25BN2O3 B1457192 2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 873306-31-1

2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1457192
M. Wt: 304.2 g/mol
InChI Key: DXRMSWHCXHJTIP-UHFFFAOYSA-N
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Description

The compound “2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a boric acid derivative . It is related to other compounds such as Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate and N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .


Molecular Structure Analysis

The molecular structure of this compound is related to other compounds such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide . For a detailed molecular structure analysis, it would be best to refer to peer-reviewed papers or technical documents specific to this compound.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Applications : A study focused on the synthesis of novel pyrimidiopyrazole derivatives, which involved the reaction of a similar compound with dimethylformamide dimethyl acetal (DMF-DMA), showing significant in vitro antitumor activity against HepG2 cell lines. The research demonstrates the compound's potential in contributing to the development of antitumor agents (Fahim et al., 2019).

Environmental Applications

  • Detection of Carbonyl Compounds : In environmental sciences, the compound's derivatives have been used as molecular probes for trace measurement of carbonyl compounds (i.e., aldehydes and ketones) in water samples, indicating its utility in environmental monitoring and analysis (Houdier et al., 2000).

Materials Science

  • Epoxy Resin Curing Activity : Research into the latent curing activity of related compounds for epoxy resin revealed insights into their potential as curing agents, offering advancements in materials science, particularly in the development of durable and stable epoxy resins (Gao et al., 2014).

Chemical Synthesis and Characterization

  • Synthetic Pathways : Studies have also explored the synthesis and characterization of compounds with similar structures, providing foundational knowledge for chemical synthesis pathways that could lead to the development of novel compounds with specific properties for use in pharmaceuticals and materials science (Wu et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the available resources. For detailed safety and hazards information, it would be best to refer to the Material Safety Data Sheet (MSDS) or other safety documents specific to this compound .

properties

IUPAC Name

2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-9-13(10-8-12)18-14(20)11-19(5)6/h7-10H,11H2,1-6H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRMSWHCXHJTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Synthesis routes and methods

Procedure details

Into a 100 mL round bottom flask was placed 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine 65 (438 mg, 2 mmol), dichloromethane (30 mL), diisopropylethylamine (517 mg, 4 mmol), and 2-(dimethylamino)acetyl chloride (267 mg, 2.2 mmol). The reaction was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure. Saturated aqueous sodium bicarbonate was added (20 mL), and the mixture was extracted with ethyl acetate (3×50 mL). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude was purified on a silica-gel column using 0 to 20% methanol in dichloromethane as the solvent gradient. The product fractions were collected and concentrated to afford the title compound 66 as an orange oil. Mass found by LC-MS(+): 305 (M+H); calc. for C16H25BN2O3: 304.19.
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
517 mg
Type
reactant
Reaction Step Two
Quantity
267 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Reactant of Route 6
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2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

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